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Abstract

M8891 is a novel, orally bioavailable, potent, and selective reversible inhibitor of methionine
aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and tumor cell
proliferation. Preclinical and early clinical data suggest that M8891 holds significant promise as
a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview
of M8891, including its mechanism of action, preclinical efficacy, pharmacokinetic and
pharmacodynamic profiles, and data from its first-in-human clinical trial. Detailed experimental
protocols and structured data tables are presented to facilitate further research and
development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and
metastasis. Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a
crucial role in protein maturation and is essential for the proliferation of endothelial cells.[1][2]
Inhibition of MetAP2 has emerged as a promising anti-angiogenic strategy for cancer therapy.
[3] M8891 is a structurally novel, reversible inhibitor of MetAP2 that has demonstrated potent
anti-angiogenic and antitumor activity in preclinical models.[4][5] This document provides an in-
depth technical analysis of the current data supporting the development of M8891 for the
treatment of solid tumors.
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Mechanism of Action

M8891 exerts its anti-tumor effects primarily through the inhibition of MetAP2.[2] MetAP2 is
responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in their
maturation and function.[3] By inhibiting MetAP2, M8891 disrupts this process, leading to a
downstream cascade of effects that culminate in the suppression of endothelial cell proliferation
and, consequently, angiogenesis.[2] This anti-angiogenic activity restricts the blood supply to
tumors, thereby inhibiting their growth and spread.[2]

The signaling pathway influenced by MetAP2 inhibition is complex. One key aspect involves
the tumor suppressor protein p53. Preclinical studies, including CRISPR genome-wide screens,
have identified p53 as a determinant of sensitivity to MetAP2 inhibition.[5][6] The proposed
mechanism suggests that MetAP2 inhibition can lead to the activation of the p53 pathway,
resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[5]
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Proposed Signaling Pathway of M8891
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Mechanism of M8891 Action
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Preclinical Data
In Vitro Efficacy

M8891 has demonstrated potent and selective inhibitory activity against MetAP2 and has
shown significant anti-proliferative effects in endothelial and various tumor cell lines.

Parameter Value Cell Line/Assay Reference
MetAP-2 IC50 54 nM Enzyme Assay [7]
MetAP-2 Ki 4.33 nM Enzyme Assay [7]
MetAP-1 IC50 >10 uM Enzyme Assay [7]

HUVEC Proliferation
IC50

20 nM CyQUANT Assay [1]

In Vivo Efficacy

In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of M8891.

. Dosage and
Animal Model o ] Outcome Reference
Administration

Not specified tumor 20 mg/kg, p.o., once a  Strong tumor growth 8]
model day for 14 days inhibition

) ) Strong and durable
Patient-derived renal ] o
_ N antitumor activity in
cell carcinoma Not specified o _ [3]
combination with
xenografts o
sunitinib

Pharmacokinetics and Pharmacodynamics

A first-in-human, open-label, dose-escalation Phase | study (NCT03138538) was conducted in
patients with advanced solid tumors.[1] M8891 demonstrated a manageable safety profile and
favorable pharmacokinetics.[1]
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Pharmacokinetics

Parameter Observation Reference

Plasma concentration showed
Dose Proportionality a dose-linear increase up to 35  [1]

mg

o Low-to-moderate interpatient
Variability L [1]
variability

Pharmacodynamics

The accumulation of methionylated elongation factor 1a (Met-EF1a), a substrate of MetAP2,
serves as a pharmacodynamic biomarker for target engagement.[1]

Parameter Observation Reference

Dose-dependent tumor
accumulation of Met-EFla was

Target Engagement ) [1]
observed, demonstrating

MetAP2 inhibition.

Clinical Data

The Phase | study enrolled 27 patients across six dose levels (7-80 mg once daily in 21-day
cycles).[1]

Safety and Tolerability
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Finding Details Reference
Maximum Tolerated Dose )
Not determined [1]
(MTD)
Two DLTs (platelet count
o o decrease) were reported, one
Dose-Limiting Toxicities (DLTSs) [1]
each at 60 and 80 mg/once
daily.
Most Common Treatment-
Platelet count decrease [1]
Emergent Adverse Event
Efficacy
Finding Details Reference

Objective Response

No objective responses were

observed.

[6]

Stable Disease

Seven patients (25.9%) had
stable disease for 42-123
days.

[1]

Recommended Phase Il Dose

Based on the data from the Phase | trial, the recommended Phase Il dose for M8891

monotherapy is 35 mg once daily.[4]

Experimental Protocols
HUVEC Proliferation Assay (General Protocol)

This protocol provides a general method for assessing the anti-proliferative effects of
compounds on Human Umbilical Vein Endothelial Cells (HUVECS).[8]

e Cell Culture: Culture HUVECSs in endothelial cell growth medium supplemented with

necessary growth factors.
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Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere
overnight.

Compound Treatment: Replace the culture medium with fresh medium containing various
concentrations of M8891. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for 48 to 72 hours.

Proliferation Measurement: Assess cell proliferation using a standard method such as the
CyQUANT assay, which measures DNA content.

Data Analysis: Express the results as a percentage of the vehicle control and calculate the
IC50 value using non-linear regression analysis.
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HUVEC Proliferation Assay Workflow

Culture HUVECs

Seed Cells into
96-well Plates

Measure Proliferation
(e.g., CyQUANT Assay)

Data Analysis
(Calculate IC50)

Click to download full resolution via product page

HUVEC Proliferation Assay Workflow
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In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of
M8891.[8]

Cell Implantation: Subcutaneously inject a specified number of human tumor cells into the
flank of immunocompromised mice (e.g., athymic nude mice).

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm?).

Randomization and Treatment: Randomize mice into control and treatment groups.
Administer M8891 to the treatment group at a specified dose and schedule (e.g., 20 mg/kg,
p.o., daily), and the vehicle to the control group.

Tumor Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers.
Monitor body weight as an indicator of toxicity.

Endpoint: Terminate the study when tumors in the control group reach a predetermined size
or at a specified time point.

Data Analysis: Compare the tumor growth in the treated group to the control group to
evaluate anti-tumor efficacy.

Matrigel Plug Angiogenesis Assay (General Protocol)

This in vivo assay is used to evaluate the anti-angiogenic activity of M8891.[9]

Preparation: Mix Matrigel, a reconstituted basement membrane extract, with an angiogenic
stimulus (e.g., recombinant growth factors or tumor cells) and the test compound (M8891) at
various concentrations.

Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid
plug.

Incubation: Allow the plug to be vascularized over a set period (e.g., 7 days).

Harvesting and Analysis: Excise the Matrigel plugs. The extent of angiogenesis can be
quantified by measuring hemoglobin content, or by immunohistochemical staining for
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endothelial cell markers (e.g., CD31) in sectioned plugs.

CRISPR Screen (General Protocol)

Genome-wide CRISPR screens can be employed to identify genetic determinants of sensitivity
or resistance to M8891.[5]

Library Transduction: Transduce a library of single-guide RNAs (sgRNAS) targeting all genes
in the genome into a cancer cell line of interest.

o Compound Treatment: Treat the transduced cell population with M8891 at a concentration
that inhibits growth (e.g., IC40).

o Selection: Culture the cells for a period to allow for the enrichment or depletion of cells with
specific gene knockouts.

e Sequencing and Analysis: Isolate genomic DNA, amplify the sgRNA sequences, and perform
high-throughput sequencing. Analyze the sequencing data to identify SgRNAs that are
significantly enriched or depleted in the M8891-treated population compared to a control
population.

Conclusion

M8891 is a promising MetAP2 inhibitor with a well-defined mechanism of action and a
manageable safety profile. Its potent anti-angiogenic and anti-tumor activities in preclinical
models, coupled with evidence of target engagement in a Phase | clinical trial, provide a strong
rationale for its further development in solid tumors. The recommended Phase Il dose of 35 mg
once daily will facilitate future studies to explore the full therapeutic potential of M8891, both as
a monotherapy and in combination with other anti-cancer agents. The identification of p53
status as a potential predictive biomarker warrants further investigation to enable patient
stratification in future clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
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